3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 4-(4-fluorophenyl)-1,3-thiazol-2-yl moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target mitogen-activated protein kinase 1 . This enzyme plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Mode of Action
Based on the structure and properties of similar compounds, it is plausible that it binds to its target protein and modulates its activity . This interaction could lead to changes in cellular signaling pathways, ultimately affecting cell function .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell growth and proliferation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .
Result of Action
Based on its potential target, it could influence cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide . Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
The 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to interact with tyrosinase, a binuclear copper-containing protein involved in the production of melanin . The compound’s 3-chloro-4-fluorophenyl motif is believed to establish profitable contact with the catalytic site of tyrosinase .
Cellular Effects
Overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
Molecular Mechanism
It is suggested that the compound may inhibit tyrosinase activity, thereby influencing melanin production .
Metabolic Pathways
Given its interaction with tyrosinase, it may be involved in the metabolic pathways of melanin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol.
Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using high-yielding and cost-effective reagents, as well as ensuring the reaction conditions are scalable.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield amines or alcohols.
Scientific Research Applications
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-fluorophenyl)benzamide
- 2-iodo-N-(4-bromophenyl)benzamide
- 3-chloro-4-fluorophenyl isocyanate
Uniqueness
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both a thiazole ring and a benzamide core, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-12-3-1-2-11(8-12)15(21)20-16-19-14(9-22-16)10-4-6-13(18)7-5-10/h1-9H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDELXRMIOMDZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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